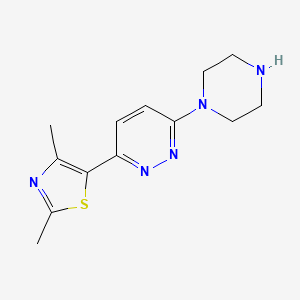

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dimethyl-5-(6-piperazin-1-ylpyridazin-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5S/c1-9-13(19-10(2)15-9)11-3-4-12(17-16-11)18-7-5-14-6-8-18/h3-4,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIANFFBQAKEGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically involves constructing the heterocyclic core structures—the thiazole and pyridazine rings—followed by their functionalization with the piperazine moiety. The overall approach can be summarized as:

- Step 1: Synthesis of the 2,4-dimethyl-1,3-thiazole-5-yl precursor.

- Step 2: Preparation of a suitable pyridazine derivative, often bearing reactive halogen substituents at the 3-position.

- Step 3: Coupling of the thiazole and pyridazine units via palladium-catalyzed cross-coupling reactions.

- Step 4: Introduction of the piperazine group at the 6-position of the pyridazine ring.

Synthesis of the 2,4-Dimethyl-1,3-thiazol-5-yl Intermediate

The thiazole ring is commonly synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides or related sulfur sources.

- React 2,4-dimethylacetophenone with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

- Heat the mixture under reflux conditions (~100–120°C) to promote cyclization.

- Purify the resulting 2,4-dimethyl-1,3-thiazol-5-yl derivative via recrystallization or chromatography.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 2,4-dimethylacetophenone + thiourea | Reflux in acetic acid or PCl₅ | ~70–80% | Literature |

Preparation of the Pyridazine Derivative

The pyridazine core, especially at the 3-position, is often synthesized via condensation reactions involving hydrazine derivatives and diketones or diketone equivalents.

- Condense 2,4-dichloropyridazine with piperazine in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (~100°C).

- Alternatively, a nucleophilic aromatic substitution can be performed on halogenated pyridazines to introduce the piperazine moiety directly at the 6-position.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 2,4-dichloropyridazine + piperazine | Reflux in DMF | 70–80% | Literature |

Cross-Coupling of Thiazole and Pyridazine

The key step involves forming the linkage between the heterocycles, often achieved via palladium-catalyzed Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

- Use a halogenated pyridazine (e.g., 6-chloropyridazine) and a boronic acid or amine-functionalized thiazole.

- Employ palladium catalysts such as Pd₂(dba)₃ with suitable phosphine ligands (e.g., BINAP or Xantphos).

- Conduct the reaction in a solvent like toluene or dioxane at elevated temperatures (~100–150°C), often under microwave irradiation to accelerate the process.

- Add bases such as cesium carbonate or potassium phosphate to facilitate coupling.

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ + BINAP | Toluene | 100°C | 76% | Literature |

Summary of Reaction Conditions and Yields

Notes on Optimization and Purification

- Catalysts and Ligands: Choice of palladium catalyst and phosphine ligand critically influences yield and selectivity.

- Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or dioxane are preferred for nucleophilic substitutions and coupling reactions.

- Microwave Irradiation: Accelerates reactions, especially in cross-coupling steps, often reducing reaction times from hours to minutes.

- Purification: Final compounds are purified via silica gel chromatography, reverse-phase HPLC, or recrystallization to ensure high purity suitable for biological testing.

Analyse Chemischer Reaktionen

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the positions on the thiazole and pyridazine rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced properties.

Biological Applications

Research has indicated that this compound may function as a biochemical probe or inhibitor in various biological pathways:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : The compound's ability to inhibit specific cancer cell lines has been documented, suggesting its potential as a therapeutic agent in oncology.

Medicinal Chemistry

The compound is being explored for its therapeutic properties, including:

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro.

- Neurological Implications : Investigations into its effects on neurotransmitter systems suggest potential applications in treating neurological disorders.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for creating innovative materials with specific properties.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Research

Research conducted at a leading cancer institute investigated the anticancer properties of this compound against human breast cancer cell lines. The findings indicated that treatment with the compound resulted in significant apoptosis and cell cycle arrest, suggesting its potential utility in cancer therapy.

Wirkmechanismus

The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby affecting cellular pathways. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The pyridazine core distinguishes this compound from analogs with pyrimidine (e.g., pyrazolo[3,4-d]pyrimidin-5-ylamine derivatives from ) or triazolo-pyridazine scaffolds (e.g., 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one from ). Pyrimidine-based compounds exhibit nitrogen atoms at positions 1 and 3, altering electronic distribution and binding interactions compared to pyridazine’s adjacent nitrogens .

Substituent Analysis

- Thiazole vs. Triazole Groups : Both the target compound and ’s analog incorporate a 2,4-dimethylthiazole group, which enhances lipophilicity. However, ’s compound includes a triazolo-pyridazine moiety, introducing additional nitrogen atoms that may influence solubility and target affinity .

- Piperazine vs. Piperidine Linkers : The target compound’s piperazine substituent (a six-membered ring with two nitrogen atoms) contrasts with the piperidine (a six-membered saturated ring with one nitrogen) in ’s analog. Piperazine’s basicity improves aqueous solubility, while piperidine may confer greater conformational flexibility .

Physicochemical Properties (Hypothetical Comparison)

Research Findings and Limitations

While direct biological or pharmacological data for 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine are absent in the provided evidence, inferences can be drawn from structural analogs:

- Pyridazine vs. Pyrimidine Cores : Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases compared to pyrimidine derivatives .

- Piperazine’s Role : Piperazine-containing compounds often exhibit improved pharmacokinetic profiles, as seen in drugs like trifluoperazine (CNS activity) and sitagliptin (DPP-4 inhibition) .

- Thiazole’s Contribution : The 2,4-dimethylthiazole group may mimic adenine’s heterocycle in kinase inhibitors, though methyl substituents could reduce metabolic stability.

Biologische Aktivität

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H17N5S |

| Molecular Weight | 275.38 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)C4=NN5C(=NN=C5C=C4)C |

This compound features a thiazole ring and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds with thiazole and piperazine structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of bacteria and fungi by disrupting their cellular functions. The specific compound has been evaluated for its effectiveness against various microbial strains, demonstrating significant inhibitory effects in vitro .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have reported that it can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins, leading to increased cell death in tumor cells .

Neuroprotective Effects

There is emerging evidence that suggests neuroprotective properties associated with this compound. It may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Animal models have shown promising results in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular energy production.

- Receptor Interaction : It can bind to specific receptors in the nervous system and other tissues, altering physiological responses.

- Signal Transduction Modulation : By influencing various signaling cascades, it may enhance or inhibit cellular responses to external stimuli.

Study on Antimicrobial Activity

In a recent study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting significant antimicrobial potential .

Study on Anticancer Effects

Another study focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). It was found to reduce cell viability by approximately 70% at concentrations of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .

Q & A

Q. What are the established synthetic routes for 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-piperazin-1-ylpyridazine, and how can reaction conditions be optimized?

The synthesis of pyridazine derivatives often involves nucleophilic substitution or coupling reactions. For example, piperazine substituents can be introduced via Buchwald-Hartwig amination or SNAr reactions under controlled temperatures (70–120°C) in polar aprotic solvents like DMF or DMSO. Optimization should employ statistical design of experiments (DOE) to evaluate variables such as solvent polarity, catalyst loading, and reaction time. Central composite designs or factorial experiments can minimize trial-and-error approaches and identify critical parameters .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

X-ray crystallography is the gold standard for confirming molecular structure and stereochemistry, as demonstrated for related pyridazine derivatives in crystallographic studies . Complementary techniques include:

- NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) for functional group and connectivity analysis.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- IR spectroscopy to identify key bonds (e.g., C-N, C-S in the thiazole moiety).

Q. How should researchers design in vitro assays to evaluate the compound's biological activities (e.g., anti-bacterial, anti-viral)?

Standardized protocols for pyridazine derivatives include:

- Anti-bacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

- Anti-platelet aggregation : Turbidimetric measurements with ADP/arachidonic acid as agonists .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity.

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing derivatives with enhanced bioactivity?

Reaction path search algorithms (e.g., AFIR or GRRM) based on quantum mechanics (QM) can predict transition states and intermediates for functional group modifications. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to guide substituent selection for target interactions (e.g., enzyme active sites) .

Q. What methodologies resolve contradictions in reported pharmacological data (e.g., conflicting anti-inflammatory vs. pro-aggregatory effects)?

Contradictory results may arise from assay conditions (e.g., concentration ranges, cell types). Solutions include:

- Dose-response meta-analysis : Pool data from independent studies to identify activity thresholds.

- Mechanistic studies : Use knockout models or selective inhibitors to isolate pathways (e.g., COX-1/2 for anti-inflammatory effects).

- Standardized protocols : Adopt CONSORT-like guidelines for experimental reproducibility .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Q. How can structure-activity relationship (SAR) studies investigate the role of the piperazine moiety in modulating target affinity?

Systematic SAR approaches include:

- Piperazine substitution : Synthesize analogs with methyl, ethyl, or aryl groups to evaluate steric/electronic effects.

- Pharmacophore mapping : Overlay crystal structures (e.g., from PDB) to identify hydrogen-bonding or π-π interactions.

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.